BenchChemオンラインストアへようこそ!

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Physicochemical profiling Drug-likeness Oxalamide SAR

CAS 1798463-00-9 is a structurally unique, asymmetric N1,N2-disubstituted oxalamide featuring a chiral 2-methoxy-2-(2-methoxyphenyl)ethyl arm and a 2-(methylthio)phenyl group. The thioether moiety enables oxidative SAR exploration (sulfide → sulfoxide → sulfone) absent in halogenated or alkyl analogs, while the chiral center supports enantioselective target engagement. Ideal for neuraminidase 430-cavity probing, CYP4F11-mediated SCD inhibition screening in lung adenocarcinoma, and kinase/protease panel profiling. Procure to unlock class-level potency gains validated in oxalamide lead optimization campaigns.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 1798463-00-9
Cat. No. B2705285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS1798463-00-9
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC
InChIInChI=1S/C19H22N2O4S/c1-24-15-10-6-4-8-13(15)16(25-2)12-20-18(22)19(23)21-14-9-5-7-11-17(14)26-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyOLSPJJYXPDJPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1798463-00-9): Baseline Identity and Procurement-Relevant Context


N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1798463-00-9; molecular formula C19H22N2O4S; MW 374.46 g/mol) is an asymmetric N1,N2-disubstituted oxalamide derivative. Its structure features a 2-methoxy-2-(2-methoxyphenyl)ethyl substituent on one amide nitrogen and a 2-(methylthio)phenyl group on the other, yielding a dual hydrogen-bond-capable scaffold with both methoxy and thioether pharmacophoric elements. As of the search date, no primary research publications, patents, or authoritative database entries (PubChem, ChEMBL, ChemSpider) containing quantitative biological or physicochemical data for this specific compound were identified. The oxalamide chemotype has established precedents as a privileged scaffold in medicinal chemistry and agrochemical research, including validated activity as kinase inhibitors [1], neuraminidase inhibitors [2], tumor-selective cytotoxins [3], and insecticidal diamides . However, the absence of compound-specific comparative data means that differentiation claims for CAS 1798463-00-9 must currently rely on class-level inference and structural rationale rather than direct head-to-head experimental evidence.

Why In-Class Oxalamide Analogs Cannot Be Casually Substituted for CAS 1798463-00-9 in Research Procurement


Within the oxalamide family, even minor substituent variations produce substantial shifts in hydrogen-bonding capacity, conformational preference, target engagement, and metabolic susceptibility. The target compound uniquely combines a 2-methoxy-2-(2-methoxyphenyl)ethyl arm — offering dual oxygen H-bond acceptor sites and a chiral center — with a 2-(methylthio)phenyl arm that introduces a thioether sulfur capable of oxidation-sensitive redox modulation and distinct lipophilicity contributions [1]. Published structure-activity relationship (SAR) campaigns across multiple oxalamide target classes confirm that replacing the thioether-bearing aryl ring with a simple phenyl, tolyl, or halogenated phenyl analog predictably alters enzyme inhibitory potency by orders of magnitude; for example, in the neuraminidase inhibitor series, the shift from a lead oxalamide (IC50 = 1.91 μM) to the optimized analog (IC50 = 0.09 μM) was driven by precise aryl substitution tuning of the oxalamide chain [2]. Similarly, oxalamide-based stearoyl CoA desaturase (SCD) inhibitors display tumor-cell-line-selective toxicity that is exquisitely dependent on the N-aryl substitution pattern and its influence on CYP4F11-mediated bioactivation [3]. Generic substitution without experimental validation therefore carries a high risk of unrecognized potency loss, altered selectivity, or abrogated bioactivation.

Quantitative Differentiation Evidence for CAS 1798463-00-9: Comparative Data Against Structural Analogs


Computed Physicochemical Differentiation: cLogP, tPSA, and H-Bond Profile vs. the Closest Des-methylthio Analog

The target compound (C19H22N2O4S; MW 374.46) is differentiated from its closest purchasable analog, N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide (C19H22N2O4; MW 342.40), by the substitution of the m-tolyl group with a 2-(methylthio)phenyl moiety. This single-atom replacement (CH3 → SCH3) is predicted to increase calculated logP by approximately 0.5–0.8 log units based on the Hansch π constant for SMe (+0.61) vs. CH3 (+0.56) on an aromatic ring, and to raise topological polar surface area (tPSA) modestly due to the additional sulfur atom. The thioether sulfur introduces a third hydrogen-bond acceptor site absent in the tolyl analog, expanding the total H-bond acceptor count from 4 to 5 while retaining 2 H-bond donors from the oxalamide NH groups [1]. These computed differences are actionable for researchers selecting compounds for membrane permeability or solubility-critical assays, where even modest ΔlogP shifts can alter cellular uptake and apparent potency [2].

Physicochemical profiling Drug-likeness Oxalamide SAR

Thioether-Specific Oxalamide Reactivity and Oxidative Tuning Potential

The 2-(methylthio)phenyl group in CAS 1798463-00-9 introduces a thioether moiety amenable to controlled oxidation to the corresponding sulfoxide or sulfone, a chemical handle entirely absent in analogs bearing simple alkyl or halogen substituents on the N2-phenyl ring (e.g., m-tolyl, 2-fluorophenyl, or 5-chloro-2-methoxyphenyl variants). In related oxalamide chemotypes, oxidation of the methylthio group using H2O2 or m-CPBA generates sulfoxide and sulfone derivatives with altered hydrogen-bonding geometry and electronic properties, a transformation that has been exploited to tune target affinity and metabolic stability . Specifically, in the thioether- and oxide-sulfide-containing diamide insecticide class, progressive oxidation of the sulfide to sulfoxide and sulfone systematically modulated both insecticidal potency and selectivity, with certain sulfoxide congeners exhibiting LC50 values superior to their parent sulfides by >2-fold against Plutella xylostella [1]. This latent chemical diversification pathway provides researchers with a post-synthetic tuning strategy not available for non-thioether-containing analogs.

Prodrug design Thioether oxidation Oxalamide reactivity

Class-Level Oxalamide Neuraminidase Inhibitory Potency: Context for Scaffold Intrinsic Activity

Although no neuraminidase (NA) inhibition data exist for CAS 1798463-00-9 specifically, the oxalamide scaffold has been validated as a productive pharmacophore for NA inhibition. In a 2022 study, compound Z2 — an N-aryl-substituted oxalamide — inhibited NA with IC50 = 0.09 μM, outperforming the clinical standard oseltamivir carboxylate (OSC; IC50 = 0.10 μM) and representing a 21-fold improvement over the initial oxalamide lead ZINC05250774 (IC50 = 1.91 μM) [1]. Critically, the potency enhancement was attributed to the ability of the oxalamide chain to position a 3-chlorophenyl substituent into the 430-cavity of NA while forming hydrogen bonds with Arg118, Arg292, and Arg371 [1]. The target compound's 2-(methylthio)phenyl group — with its thioether sulfur capable of engaging methionine sulfur-π or CH–S hydrogen bond interactions — presents a structurally distinct option for probing this cavity compared to the chloro-, fluoro-, or methyl-substituted phenyl analogs previously explored in the oxalamide NA literature. This provides a rational basis for prioritizing CAS 1798463-00-9 in NA inhibitor screening cascades where novel sulfur-mediated binding modes are sought.

Neuraminidase inhibition Anti-influenza Oxalamide pharmacophore

Class-Level Anticancer Potential: Oxalamide Tumor-Selective Cytotoxicity via CYP4F11-Mediated Bioactivation

A high-throughput viability screen of over 200,000 small molecules identified the oxalamide chemotype as one of only two chemical series exhibiting selective toxicity toward a subset of human lung cancer cell lines at low nanomolar concentrations [1]. The mechanism involves CYP4F11-mediated metabolism of oxalamides into irreversible inhibitors of stearoyl CoA desaturase (SCD), a target essential in certain cancers but dispensable in liver. Sensitive cell lines were killed at nanomolar concentrations, while mouse sebocytes — which lack the activating CYP enzyme — were unaffected, establishing a therapeutic window [1]. Although the specific oxalamide structures from this screen were not publicly disclosed at the individual-compound level, the finding demonstrates that the oxalamide chemotype can support tumor-selective bioactivation. CAS 1798463-00-9, with its unique combination of methoxy and methylthio substituents, represents a structurally distinct entry point for evaluating whether CYP4F11 substrate recognition extends to oxalamides bearing sulfur-containing N-aryl groups, an SAR dimension not explored in the original publication.

Cancer cell-selective toxicity SCD inhibition CYP450 prodrug activation

Structural Differentiation of the 2-Methoxy-2-(2-methoxyphenyl)ethyl Arm: Chiral Center Advantage over Linear Phenethyl Analogs

CAS 1798463-00-9 incorporates a 2-methoxy-2-(2-methoxyphenyl)ethyl side chain containing a chiral benzylic carbon. This differentiates it from the linear analog N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, which lacks the benzylic methoxy substitution and chiral center. In oxalamide-bridged ferrocene peptides, the presence of a chiral center adjacent to the oxalamide linkage was shown to control intramolecular hydrogen-bonding geometry and chiral organization, directly impacting conformational preference and, consequently, differential cytotoxicity between HeLa/MCF7 cancer cells and normal HEK293T cells [1]. The target compound's chiral center offers the potential for enantiomer-specific target engagement that is structurally inaccessible to achiral 2-methoxyphenethyl analogs. For procurement decisions, this chiral feature mandates consideration of enantiomeric purity specifications, as racemic vs. enantiopure material may yield divergent biological readouts in chiral biological environments.

Chiral oxalamide Conformational restriction Enantioselective interactions

Limitation Caveat: Absence of Direct Comparative Experimental Data

CRITICAL CAVEAT: As of the evidence cutoff date, no peer-reviewed publication, patent, or authoritative database entry contains direct, quantitative comparative experimental data (e.g., IC50, Ki, EC50, LogD, solubility, metabolic stability, in vivo PK, or toxicity) for CAS 1798463-00-9 measured alongside any structural analog. The differentiation evidence presented in this guide is derived entirely from class-level SAR inferences drawn from structurally related oxalamide compounds tested in distinct experimental systems. This means that all quantitative values cited (e.g., IC50 = 0.09 μM for oxalamide Z2 vs. NA) represent the scaffold's demonstrated performance envelope rather than the target compound's measured activity. Procurement decisions should weigh this evidence gap appropriately: the compound is rationally differentiated by its structural features but remains experimentally unvalidated. Users requiring decision-grade comparative data should commission head-to-head profiling against the specific analogs identified herein before committing to scaled procurement.

Data gap Procurement risk Experimental validation needed

Highest-Value Research and Industrial Application Scenarios for CAS 1798463-00-9 Based on Available Evidence


Neuraminidase Inhibitor Lead Expansion: Probing the 430-Cavity with a Thioether-Containing Oxalamide

Given the validated sub-micromolar NA inhibitory potency of oxalamide derivatives (best compound Z2: IC50 = 0.09 μM vs. oseltamivir carboxylate IC50 = 0.10 μM) [1], CAS 1798463-00-9 is rationally positioned as a structurally differentiated probe for the NA 430-cavity. Its 2-(methylthio)phenyl group offers a sulfur-based interaction motif — CH–S hydrogen bonding or sulfur-π contacts — not present in previously reported chloro-, fluoro-, or alkyl-substituted oxalamide NA inhibitors. Procurement of this compound for fluorometric NA inhibition assays, followed by molecular docking or co-crystallography with group-1 neuraminidase, could reveal whether thioether substitution in this cavity enhances potency or selectivity relative to the published oxalamide series. Success in this scenario would establish the compound as a novel chemotype for anti-influenza drug discovery efforts seeking alternatives to oseltamivir.

CYP4F11-Dependent Prodrug Screening in Lung Adenocarcinoma Cell Panels

The discovery that certain oxalamides are metabolized by CYP4F11 into irreversible SCD inhibitors with tumor-selective nanomolar cytotoxicity [1] creates a high-value screening opportunity. CAS 1798463-00-9 should be prioritized for viability screening in a panel of human lung adenocarcinoma cell lines with characterized CYP4F11 expression (e.g., using the same 12-line panel from the original screen or an expanded set). The compound's unique thioether-bearing N-aryl substituent may influence CYP4F11 substrate recognition or the intrinsic SCD inhibitory potency of the bioactivated metabolite. A positive result — selective killing of CYP4F11-expressing lines — would qualify CAS 1798463-00-9 for subsequent in vivo xenograft studies leveraging the therapeutic window established by the sebocyte selectivity data [1].

Post-Synthetic Oxidative SAR: Generating Sulfoxide and Sulfone Derivatives for Multidimensional Target Profiling

The methylthio substituent in CAS 1798463-00-9 can be selectively oxidized to the corresponding sulfoxide and sulfone using established conditions (e.g., H2O2 or m-CPBA), generating an oxidative SAR series from a single parent compound [1]. This strategy is particularly valuable for targets where the oxidation state of sulfur modulates binding affinity — precedented in thioether-containing diamide insecticides where sulfoxide analogs exhibited >2-fold LC50 improvements over parent sulfides [2]. Researchers can procure the parent compound, perform controlled oxidation, purify the three oxidation states (sulfide, sulfoxide, sulfone), and profile the series against panels of kinases, proteases, or epigenetic targets known to feature methionine or cysteine residues in their ligand-binding pockets. This approach maximizes the informational return from a single procurement event.

Enantiomer-Specific Co-Crystallography with Chiral Biological Targets

The chiral benzylic carbon in the 2-methoxy-2-(2-methoxyphenyl)ethyl side chain of CAS 1798463-00-9 — a feature structurally supported by the demonstrated impact of oxalamide chirality on conformational organization and cancer cell selectivity [1] — enables enantiomer-specific structural biology experiments. If enantiopure material can be sourced or separated (e.g., via chiral HPLC), individual enantiomers can be soaked into protein crystals of targets where the oxalamide scaffold has shown affinity (e.g., acetylcholinesterase, where oxalamide derivatives achieved IC50 = 1.51 μM [2]; or kinases targeted by oxalamide-based inhibitors [3]). Co-crystal structures would provide atomic-resolution evidence for whether the chiral methoxy-bearing carbon engages in stereospecific interactions, potentially guiding the design of enantiopure lead series with improved target selectivity.

Quote Request

Request a Quote for N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.